N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Description
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-3-15-7-12-21-19(13-15)25-23(30-21)16-8-10-17(11-9-16)24-22(27)18-5-4-6-20(14(18)2)26(28)29/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQMUPAYUATLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves the condensation of 5-ethyl-2-aminobenzoxazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: Formation of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: Formation of N-[4-(5-carboxy-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Scientific Research Applications
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with various molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the benzoxazole moiety can bind to specific enzymes or receptors, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
- N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
- N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide
Uniqueness
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide stands out due to its unique combination of a benzoxazole ring, a nitrobenzamide moiety, and an ethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
